molecular formula C14H20N2O B2808144 2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide CAS No. 1311482-91-3

2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide

Cat. No.: B2808144
CAS No.: 1311482-91-3
M. Wt: 232.327
InChI Key: NKRCATRAWWEFQB-UHFFFAOYSA-N
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Description

2-{Bicyclo[221]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide typically involves a multi-step process. One common approach is the [4+2] cycloaddition reaction, which allows for the formation of the bicyclic heptane structure. This reaction is often catalyzed by organocatalysts under mild conditions, ensuring high enantioselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
  • Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate
  • N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Uniqueness

What sets 2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide apart is its unique combination of a bicyclic heptane structure with a cyanocyclobutyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(1-cyanocyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-9-14(4-1-5-14)16-13(17)8-12-7-10-2-3-11(12)6-10/h10-12H,1-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRCATRAWWEFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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